molecular formula C13H8FNO5 B6382857 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% CAS No. 1261975-20-5

4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95%

Cat. No. B6382857
CAS RN: 1261975-20-5
M. Wt: 277.20 g/mol
InChI Key: QJYOGMQXIWEKSH-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% (4-FCP-2NP) is a synthetic compound with a wide range of scientific applications. It is a versatile reagent used in organic synthesis and has been studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. It has been used in the synthesis of a variety of drugs, including anti-cancer agents and anticonvulsants. It has also been used in the synthesis of fluorescent dyes and photolabile protecting groups. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, and as a reagent for the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is thought to act as a substrate for cytochrome P450 enzymes and as a proton donor in the presence of a base. It is also thought to act as an oxidant and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is a versatile reagent with a wide range of applications in organic synthesis. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. For example, the compound is unstable in the presence of light and air and can be easily oxidized. In addition, it is toxic and should be handled with care.

Future Directions

The potential therapeutic effects of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% are still being explored. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic strategies. In addition, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a substrate for drug metabolism and as a reagent for the synthesis of a variety of organic compounds. Finally, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a fluorescent dye and photolabile protecting group.

Synthesis Methods

4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is synthesized by reacting 4-chloro-3-fluorophenol with 2-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetic acid or ethyl acetate. The reaction is carried out at a temperature of approximately 70°C and a pressure of 10-20 bar. The resulting product is a yellowish-brown liquid which is then purified by distillation or recrystallization.

properties

IUPAC Name

2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(6-8)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYOGMQXIWEKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686296
Record name 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-20-5
Record name 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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